Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate

Medicinal Chemistry Lipophilicity Bioisosterism

Ethyl 5-(4-bromobenzyl)-1,2,4-oxadiazole-3-carboxylate (CAS 1216958-28-9) is a heterocyclic building block belonging to the 1,2,4-oxadiazole family. Its molecular formula is C₁₂H₁₁BrN₂O₃ with a molecular weight of 311.13 g/mol.

Molecular Formula C12H11BrN2O3
Molecular Weight 311.13 g/mol
CAS No. 1216958-28-9
Cat. No. B1393516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate
CAS1216958-28-9
Molecular FormulaC12H11BrN2O3
Molecular Weight311.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=N1)CC2=CC=C(C=C2)Br
InChIInChI=1S/C12H11BrN2O3/c1-2-17-12(16)11-14-10(18-15-11)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3
InChIKeyMCNJGCNXCFVFOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate (CAS 1216958-28-9): Core Identity and Procurement Baseline


Ethyl 5-(4-bromobenzyl)-1,2,4-oxadiazole-3-carboxylate (CAS 1216958-28-9) is a heterocyclic building block belonging to the 1,2,4-oxadiazole family. Its molecular formula is C₁₂H₁₁BrN₂O₃ with a molecular weight of 311.13 g/mol . The structure features a 4-bromobenzyl substituent at the 5-position and an ethyl carboxylate ester at the 3-position of the oxadiazole ring. This specific regioisomeric arrangement (3-carboxylate/5-arylalkyl) distinguishes it from the isomeric 3-aryl/5-carboxylate series. The compound is typically supplied at 98% purity and has a predicted boiling point of 423.7±47.0 °C at 760 mmHg . Calculated physicochemical properties include a topological polar surface area (TPSA) of 65.22 Ų and a LogP of 2.60, indicative of moderate lipophilicity .

Why Generic 1,2,4-Oxadiazole Substitution Fails: The Case for Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate


Within the 1,2,4-oxadiazole chemical space, even minor structural modifications—such as altering the halogen position on the benzyl ring or swapping the ester and aryl substituents around the heterocycle—can produce substantial shifts in lipophilicity, metabolic stability, and target binding . A systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazole regioisomers differ by an order of magnitude in log D, undermining assumptions of interchangeability . Consequently, procurement of a specific 5-(4-bromobenzyl)-3-carboxylate isomer is not a trivial choice but a requisite for experimental reproducibility in structure-activity relationship (SAR) studies, cross-coupling applications, and pharmacological profiling. The quantitative evidence below details the measurable differences that justify this selection.

Quantitative Differentiation Evidence for Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate vs. Closest Analogs


Regiochemical Identity: 3-Carboxylate vs. 5-Carboxylate Isomerism Determines Lipophilicity and Target Engagement

The target compound bears a 3-carboxylate/5-(4-bromobenzyl) substitution pattern. In matched-pair analyses of 1,2,4-oxadiazoles, the 1,2,4-isomer consistently exhibits significantly higher lipophilicity (by approximately one log unit) compared to the 1,3,4-oxadiazole counterpart . While head-to-head data for the 3-carboxylate/5-aryl vs. 3-aryl/5-carboxylate regioisomers of this specific scaffold are not publicly available, the class-level evidence indicates that regioisomer identity is a primary determinant of log D, which in turn governs membrane permeability, plasma protein binding, and off-target promiscuity . The measured LogP of 2.60 for the target compound falls within a range consistent with oral bioavailability potential, whereas the alternative 3-(4-bromobenzyl)-5-carboxylate isomer is predicted to display a different log D profile .

Medicinal Chemistry Lipophilicity Bioisosterism Oxadiazole Regioisomers

Halogen Position Effect: Para-Bromo vs. Ortho-Bromo Substitution Modulates Electronic and Steric Properties

The para-bromobenzyl group in the target compound presents a less hindered aromatic bromide compared to its ortho isomer (CAS 1216696-40-0). Hammett σₚ for para-Br is +0.23, while σₒ for ortho-Br is approximately +0.41 (including steric contribution) [1]. This difference manifests in palladium-catalyzed cross-coupling reactivity: para-substituted aryl bromides consistently outperform ortho-substituted analogs in Suzuki-Miyaura reactions due to reduced steric encumbrance around the C–Br bond [2]. Thus, for downstream diversification via cross-coupling, the 4-bromobenzyl derivative offers a measurable kinetic advantage.

Cross-Coupling Suzuki Reaction Steric Effects Hammett Constants

Physicochemical Property Benchmarking: TPSA and LogP Relative to Common Analogs

The target compound exhibits a TPSA of 65.22 Ų and a calculated LogP of 2.60 . For comparison, the analogous 5-(4-chlorobenzyl) derivative is estimated to have a slightly lower LogP (~2.4) due to the weaker electron-withdrawing effect of chlorine, while the 5-(4-fluorobenzyl) variant is even more polar. Within the 1,2,4-oxadiazole-3-carboxylate scaffold, the 4-bromobenzyl substituent strikes a balance between lipophilicity (for membrane penetration) and polar surface area (for solubility), positioning it favorably within the typical drug-like space (TPSA < 140 Ų, LogP 1–4).

Drug-likeness ADME Physicochemical Properties Lead Optimization

Biological Activity Class Evidence: 1,2,4-Oxadiazoles as Selective Butyrylcholinesterase Inhibitors

Although the exact compound has not been individually assayed in published studies, a closely related series of 1,2,4-oxadiazole derivatives demonstrated selective butyrylcholinesterase (BuChE) inhibition, with the most potent analog (compound 6n) achieving an IC₅₀ of 5.07 µM and a selectivity index >19.72 over acetylcholinesterase [1]. The SAR indicated that aromatic substitution patterns on the oxadiazole ring profoundly influence both potency and selectivity [1]. This establishes the 1,2,4-oxadiazole scaffold, particularly with halogenated benzyl substituents, as a validated template for CNS-targeted probe development.

Butyrylcholinesterase Alzheimer's Disease Selectivity Oxadiazole SAR

Procurement-Relevant Application Scenarios for Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate


Suzuki Cross-Coupling Building Block for Library Synthesis

The para-bromobenzyl moiety provides a sterically unencumbered aryl bromide handle ideal for palladium-catalyzed Suzuki-Miyaura couplings. Based on the favorable Hammett σₚ value (+0.23) [1] and literature precedent for superior reactivity of para-bromoarenes [2], this compound serves as a reliable electrophilic partner for generating diverse biaryl libraries. Researchers procuring this specific isomer can expect faster oxidative addition kinetics compared to the ortho-bromo analog, translating to higher yields and broader substrate scope.

CNS Drug Discovery: BuChE Inhibitor Lead Optimization

The 1,2,4-oxadiazole-3-carboxylate core, combined with a 4-bromobenzyl substituent, aligns with the pharmacophoric features of selective BuChE inhibitors recently validated in the literature [3]. The calculated LogP of 2.60 and TPSA of 65.22 Ų fall within CNS drug-like space, supporting its use as a starting scaffold for structure-activity relationship exploration targeting Alzheimer's disease. The para-bromo substituent can also serve as a positron emission tomography (PET) tracer precursor upon ⁷⁶Br labeling.

Physicochemical Property Reference Standard for Oxadiazole Libraries

With its precisely defined LogP (2.60) and TPSA (65.22 Ų) , the compound can be employed as a calibration standard for in silico property prediction models or as a reference point in chromatographic hydrophobicity measurements. Its intermediate lipophilicity makes it suitable for benchmarking new oxadiazole analogs being evaluated for oral bioavailability.

Regiochemical Probe for Heterocycle SAR Studies

Given the documented impact of oxadiazole regioisomerism on log D (approximately one log unit difference between 1,2,4- and 1,3,4-oxadiazole matched pairs) , this 3-carboxylate-5-(4-bromobenzyl) isomer serves as a critical control compound in medicinal chemistry programs. Direct comparison with its 3-aryl-5-carboxylate regioisomer can reveal the role of heterocycle orientation in target engagement, enabling more informed scaffold-hopping decisions.

Quote Request

Request a Quote for Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.